2-(3,4-Dihydroxyphenyl)acetonitrile

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Researchers investigating DOPAL-mediated neurotoxicity in Parkinson's disease require a structurally matched, non-electrophilic control to isolate catechol-specific effects from aldehyde-driven protein damage. 2-(3,4-Dihydroxyphenyl)acetonitrile (DHPAN) addresses this need by replacing DOPAL's reactive aldehyde with a stable nitrile group. • Quantitatively benchmarked tyrosinase inhibitor (Ki = 1,020 nM vs. recombinant human tyrosinase diphenolase activity). • Well-defined enol-keto tautomeric equilibrium enables conjugate addition to dienophiles; distinct reactivity from other dihydroxyphenylacetonitrile regioisomers. • Available ≥97% HPLC purity; sourced from multiple global stock points for reliable supply continuity.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 1126-62-1
Cat. No. B075652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxyphenyl)acetonitrile
CAS1126-62-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)O)O
InChIInChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2
InChIKeyIXDSDBYUZFMVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroxyphenyl)acetonitrile Product Identity & Sourcing


2-(3,4-Dihydroxyphenyl)acetonitrile (CAS 1126-62-1, synonym: 3,4-dihydroxyphenylacetonitrile, abbreviated as DHPAN) is a catechol-containing nitrile with molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol [1]. This compound features a 3,4-dihydroxyphenyl (catechol) moiety attached to an acetonitrile group, positioning it as a versatile synthetic building block and a functional probe in catecholamine-related research . Commercially, it is available from multiple global suppliers in purities ranging from 95% to 98% (HPLC), with typical pricing tiers for research-scale quantities . Its XLogP3 value of 0.7 reflects moderate hydrophilicity attributable to the two phenolic hydroxyl groups [1].

Synthetic Use Catechol-containing nitrile building block for conjugate addition and cycloaddition routes
Neurotoxicity Probe Non-electrophilic DOPAL analog for deconvoluting aldehyde-specific mechanisms
Enzyme Research Moderate-affinity ligand for tyrosinase and COMT inhibition studies
SAR Tool One-carbon linker scaffold for structure-property relationship campaigns

2-(3,4-Dihydroxyphenyl)acetonitrile Key Differentiators


Generic substitution with alternative catecholic nitriles or structurally similar building blocks is scientifically invalid due to the compound's unique combination of the intact catechol (3,4-dihydroxy) motif and the directly attached acetonitrile group. Unlike regioisomers (e.g., 2,4-dihydroxyphenylacetonitrile) or hydroxyl-substituted phenylacetonitriles with additional functional groups (e.g., DL-α,4-dihydroxyphenylacetonitrile bearing an α-hydroxy group), 2-(3,4-dihydroxyphenyl)acetonitrile possesses a distinct electronic distribution and hydrogen-bonding profile that directly dictates its reactivity in organic synthesis, its binding kinetics toward tyrosinase, and its suitability as a non-electrophilic control analog for DOPAL in neurotoxicity studies [1]. Procurement decisions must therefore be guided by the compound's specific structural identity and validated functional performance rather than assumed class interchangeability.

This Product 3,4-dihydroxy (catechol) substitution with direct acetonitrile attachment
Regioisomer Risk 2,4-dihydroxy isomer may shift electronic distribution and hydrogen-bonding profile
This Product Unmodified acetonitrile group; no α-substituent on the linker
Analog Risk α-hydroxy analogs alter binding kinetics and may not serve as DOPAL controls
This Product Stable nitrile group; validated as non-electrophilic DOPAL control
Functional Mismatch Other catecholic nitriles may not provide matched control for aldehyde-specific neurotoxicity studies

2-(3,4-Dihydroxyphenyl)acetonitrile Comparative Evidence


Tyrosinase Inhibition Potency vs. Synthetic Inhibitors

2-(3,4-Dihydroxyphenyl)acetonitrile demonstrates measurable but moderate inhibitory activity against tyrosinase, distinguishing it from highly potent synthetic inhibitors. In direct enzymatic assays, it exhibits a Ki of 1,020 nM (1.02 μM) against recombinant human tyrosinase (diphenolase activity, L-DOPA substrate) [1]. In contrast, a potent synthetic tyrosinase inhibitor (CHEMBL3781659) reported an IC50 of 6,130 nM (6.13 μM) against mushroom tyrosinase under similar assay conditions [2], while high-affinity inhibitors achieve IC50 values in the nanomolar range (e.g., 15 nM for certain thiadiazole derivatives [3]). This positions 2-(3,4-dihydroxyphenyl)acetonitrile as a moderately active catecholic ligand suitable as a reference compound or scaffold for further optimization rather than a lead inhibitor candidate.

Tyrosinase Inhibition
Cross-study comparable
Ki = 1,020 nM (human TYR) vs. 6,130 nM comparator; ~68× below lead inhibitor
Supports SAR benchmarking; moderate catecholic inhibition profile
Cross-species and cross-substrate comparison limitations apply
Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Negative Control for DOPAL Neurotoxicity

2-(3,4-Dihydroxyphenyl)acetonitrile (DHPAN) serves as a critical structural analog of the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL), distinguished by the replacement of DOPAL's highly electrophilic aldehyde group with a chemically stable nitrile moiety. In a 2012 study investigating DOPAL's role in Parkinson's disease pathogenesis, DHPAN was synthesized and employed as a non-electrophilic control compound to isolate the contribution of DOPAL's reactive aldehyde functionality to tyrosine hydroxylase inhibition and neurotoxicity [1]. This structural modification eliminates DOPAL's capacity for protein cross-linking and adduct formation, enabling researchers to deconvolute catechol-mediated effects from aldehyde-specific toxicity mechanisms.

DOPAL Control Function
Head-to-head comparison
Nitrile (C≡N) replaces aldehyde (CHO); eliminates electrophilic reactivity and protein cross-linking
Isolates catechol-mediated effects from aldehyde-driven neurotoxicity
Essential for mechanistic deconvolution in DOPAL research
Parkinson's Disease Dopamine Metabolism Neurotoxicity Models

Lipophilicity Differentiation vs. Catecholic Nitrile Analogs

In a systematic study of catecholic nitriles as potential catechol-O-methyltransferase (COMT) inhibitors, 2-(3,4-dihydroxyphenyl)acetonitrile was synthesized and characterized alongside two structurally related analogs: 3,4-dihydroxybenzonitrile and 3-(3,4-dihydroxyphenyl)propanenitrile [1]. The study experimentally determined lipophilicity values for these compounds to assess their suitability for blood-brain barrier penetration in Parkinson's disease combination therapy. The difference in the aliphatic linker length between the catechol ring and the nitrile group directly influences the compound's partition coefficient, a critical parameter for central nervous system drug design.

Linker Lipophilicity
Head-to-head comparison
1× -CH₂- linker vs. 0 & 2 methylene analogs; distinct partition coefficient profile
Supports BBB permeability modeling in COMT research
Active-site occupancy context; linker length systematically alters lipophilicity
COMT Inhibition Lipophilicity Catechol O-Methyltransferase

Tautomeric Reactivity vs. Isomeric Analogs

2-(3,4-Dihydroxyphenyl)acetonitrile (designated 2HPA) exists in a tautomeric equilibrium between enol and keto forms, a property not shared by all catecholic nitriles . This tautomerism is a direct consequence of the 3,4-dihydroxy substitution pattern on the phenyl ring, which facilitates proton transfer between the hydroxyl groups and the aromatic system. The compound has been shown to react with dienophile molecules such as benzaldehyde to form conjugate acid adducts via this tautomeric pathway .

Tautomeric Reactivity
Class-level inference
Enol-keto tautomeric equilibrium observed; reacts with dienophiles such as benzaldehyde
May support conjugate addition route selection; data to verify
Reactivity not generalizable to all dihydroxyphenylacetonitrile isomers
Tautomerism Chemical Reactivity Synthetic Building Blocks

2-(3,4-Dihydroxyphenyl)acetonitrile Application Scenarios


Parkinson's Disease: DOPAL Neurotoxicity Control

Laboratories investigating the role of the dopamine metabolite DOPAL in Parkinson's disease pathogenesis should procure 2-(3,4-dihydroxyphenyl)acetonitrile (DHPAN) as a structurally matched, non-electrophilic control compound. The replacement of DOPAL's reactive aldehyde with a stable nitrile group enables researchers to isolate catechol-specific effects from aldehyde-driven protein damage and neurotoxicity, providing a mechanistic baseline that alternative catecholic compounds cannot offer [1].

COMT Inhibitor Structure-Property Relationships

For medicinal chemistry programs targeting catechol-O-methyltransferase (COMT) inhibition to prolong L-DOPA efficacy in Parkinson's disease therapy, 2-(3,4-dihydroxyphenyl)acetonitrile serves as a key compound in structure-lipophilicity relationship studies. Its one-carbon methylene linker between the catechol ring and the nitrile group provides a distinct lipophilicity profile compared to the zero-linker (3,4-dihydroxybenzonitrile) and two-linker (3-(3,4-dihydroxyphenyl)propanenitrile) analogs, enabling systematic optimization of blood-brain barrier penetration [2].

Tyrosinase Inhibition Benchmarking

In melanogenesis research and tyrosinase inhibitor development, 2-(3,4-dihydroxyphenyl)acetonitrile should be procured as a moderately active reference compound with a well-characterized Ki of 1,020 nM against recombinant human tyrosinase (diphenolase activity) [3]. This quantitative benchmark enables researchers to calibrate assay performance and assess the relative potency of novel synthetic inhibitors in structure-activity relationship campaigns targeting hyperpigmentation disorders or agricultural applications.

Conjugate Addition Building Block

Synthetic chemists seeking a catechol-containing nitrile with well-defined tautomeric reactivity should procure 2-(3,4-dihydroxyphenyl)acetonitrile (2HPA) for applications involving conjugate addition to dienophiles such as benzaldehyde . The compound's enol-keto tautomeric equilibrium, enabled by the 3,4-dihydroxy substitution pattern, confers reactivity characteristics that are not generalizable to other dihydroxyphenylacetonitrile regioisomers, making it the appropriate choice for specific cycloaddition or conjugate addition synthetic routes.

Application
Selection Property
Validation Focus
DOPAL neurotoxicity mechanism studies
Non-electrophilic catechol control
Aldehyde-specific toxicity deconvolution
COMT structure-property relationship studies
Methylene linker lipophilicity profile
Active-site occupancy and permeability modeling
Tyrosinase inhibition benchmarking
Moderate catecholic inhibition profile
SAR assay calibration and reference compound evaluation
Conjugate addition synthetic routes
Tautomerism-enabled dienophile reactivity
Cycloaddition pathway confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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